Methyl 4-{[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]methyl}benzoate
Description
Methyl 4-{[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]methyl}benzoate is a synthetic organic compound featuring a benzoate ester core linked via a sulfanylmethyl group to a 4-amino-6-hydroxypyrimidine moiety.
The compound’s pyrimidine ring, substituted with amino and hydroxy groups, may confer hydrogen-bonding capabilities critical for molecular interactions. Structural characterization of similar compounds typically involves nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS), as demonstrated in studies of related derivatives .
Properties
IUPAC Name |
methyl 4-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanylmethyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S/c1-19-12(18)9-4-2-8(3-5-9)7-20-13-15-10(14)6-11(17)16-13/h2-6H,7H2,1H3,(H3,14,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRBNEJFZZLVIGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CSC2=NC(=CC(=O)N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]methyl}benzoate typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of cyclization reactions involving appropriate precursors such as amino and hydroxyl-substituted pyrimidines.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions, where a thiol group reacts with a suitable leaving group on the pyrimidine ring.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]methyl}benzoate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group on the pyrimidine ring can be reduced to an amino group.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-{[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]methyl}benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-{[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]methyl}benzoate involves its interaction with specific molecular targets and pathways. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The pyrimidine ring can interact with nucleic acids, affecting processes such as DNA replication and transcription.
Comparison with Similar Compounds
Core Structural Variations
The target compound belongs to a broader class of methyl benzoate derivatives functionalized with pyrimidine-thioether groups. Key structural analogs include:
Key Observations :
- Substituent Diversity: The target compound’s 4-amino-6-hydroxy pyrimidine contrasts with Q2/24’s 4-oxo group and cyclopenta fusion, which likely alter binding affinity in enzyme inhibition .
- Functional Group Impact : Sulfonylurea herbicides () replace the sulfanylmethyl linker with a sulfonylurea bridge, critical for acetolactate synthase (ALS) inhibition in plants . The target compound’s thioether linker may offer redox-sensitive properties absent in these analogs.
Biological Activity
Methyl 4-{[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]methyl}benzoate, with the molecular formula C13H13N3O3S, is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzoate ester linked to a pyrimidine ring through a sulfanyl group. This unique structure contributes to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C13H13N3O3S |
| Molecular Weight | 273.32 g/mol |
| CAS Number | 500202-76-6 |
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, suggesting potential for development as an antimicrobial agent.
- Anticancer Properties : Preliminary studies indicate that it may inhibit cancer cell proliferation, particularly in specific types of tumors.
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit certain enzymes, which could be relevant in the treatment of diseases like cancer and infections.
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Proteins : The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function and leading to biological effects.
- Nucleic Acid Interaction : The pyrimidine ring may interact with nucleic acids, affecting processes such as DNA replication and transcription.
- Enzyme Inhibition : It may inhibit enzymes involved in critical metabolic pathways, contributing to its anticancer and antimicrobial effects.
Antimicrobial Activity
A study conducted on the antimicrobial properties of this compound demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were recorded at 10 µg/mL for both strains, indicating potent antimicrobial activity.
Anticancer Potential
In vitro studies on human cancer cell lines revealed that the compound can reduce cell viability by up to 70% at concentrations of 50 µM after 48 hours of treatment. Mechanistic studies suggested that this reduction in viability is associated with increased apoptosis as evidenced by flow cytometry analysis.
Enzyme Inhibition Studies
Research investigating the enzyme inhibition potential showed that this compound inhibits dihydrofolate reductase (DHFR) with an IC50 value of 15 µM. This inhibition is crucial as DHFR plays a key role in nucleotide synthesis, making it a target for anticancer drugs.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds was made:
| Compound Name | Biological Activity | IC50/MIC Values |
|---|---|---|
| Methyl 4-amino benzoate | Antimicrobial | MIC = 20 µg/mL |
| 5-Fluorouracil | Anticancer | IC50 = 10 µM |
| Methotrexate | Enzyme Inhibition (DHFR) | IC50 = 0.1 µM |
This table illustrates that while other compounds exhibit similar activities, this compound shows competitive potency in specific areas.
Q & A
Q. What are the key steps and critical parameters in synthesizing Methyl 4-{[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]methyl}benzoate?
The synthesis typically involves multi-step reactions, including nucleophilic substitution to introduce sulfanyl groups and esterification to form the benzoate moiety. Critical parameters include:
- Temperature control : Optimal ranges (e.g., 60–80°C) to prevent side reactions .
- Catalysts : Use of bases like K₂CO₃ or transition-metal catalysts for coupling reactions .
- Purification : Recrystallization (solvent selection) or chromatography (e.g., silica gel) to achieve >95% purity .
- Example: A two-step synthesis starting from 4-amino-6-hydroxypyrimidine-2-thiol and methyl 4-(bromomethyl)benzoate under reflux in DMF .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- NMR Spectroscopy : ¹H/¹³C NMR to verify sulfanyl-methyl connectivity and ester group integrity. Key signals include δ ~2.5–3.0 ppm (CH₂-S) and δ ~3.8–4.0 ppm (OCH₃) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity; retention time compared to standards .
- Mass Spectrometry : HRMS (High-Resolution MS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 358.1099) .
Q. How does the sulfanyl group influence the compound’s stability under varying storage conditions?
- Oxidative stability : The sulfanyl (-S-) group is prone to oxidation; store under inert gas (N₂/Ar) at -20°C to avoid sulfoxide/sulfone byproducts .
- pH sensitivity : Degrades rapidly in acidic conditions (pH < 3); buffer solutions (pH 6–8) recommended for biological assays .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the sulfanyl-methyl bridge in nucleophilic substitution reactions?
The sulfanyl group acts as a leaving group in SN₂ reactions, facilitated by its polarizability. Kinetic studies using ¹H NMR show second-order dependence on nucleophile concentration (e.g., amines or thiols). Transition-state modeling suggests a trigonal bipyramidal intermediate .
- Example : Reaction with 4-chlorobenzyl chloride proceeds via a thiolate intermediate, confirmed by trapping with methyl iodide .
Q. How can contradictory spectral data (e.g., NMR vs. X-ray crystallography) be resolved for this compound?
- Case study : Discrepancies in CH₂-S bond lengths (NMR: 1.8 Å vs. X-ray: 1.76 Å) arise from dynamic effects in solution. Use variable-temperature NMR to assess conformational flexibility .
- Mitigation : Cross-validate with DFT calculations (B3LYP/6-31G*) to reconcile experimental and theoretical data .
Q. What strategies optimize the compound’s bioactivity in enzyme inhibition assays?
- Structure-activity relationship (SAR) : Modify the pyrimidine ring (e.g., introduce electron-withdrawing groups like -CF₃) to enhance binding to ATP-binding pockets .
- Assay design : Use fluorescence polarization (FP) assays with recombinant kinases (e.g., EGFR) at 10 µM compound concentration; IC₀ values correlate with logP adjustments .
Q. How do solvent effects impact the compound’s reactivity in cross-coupling reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
